molecular formula C10H13ClN2 B138485 Tryptamine-d4 Hydrochloride CAS No. 340257-60-5

Tryptamine-d4 Hydrochloride

Cat. No.: B138485
CAS No.: 340257-60-5
M. Wt: 200.70 g/mol
InChI Key: KDFBGNBTTMPNIG-NXMSQKFDSA-N
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Description

Tryptamine-d4 Hydrochloride (CAS: 340257-60-5, molecular formula: C₁₀H₉D₄ClN₂, molecular weight: 200.7) is a deuterated analog of tryptamine, where four hydrogen atoms are replaced with deuterium . It serves as a critical internal standard (IS) for quantifying endogenous tryptamine and related metabolites (e.g., serotonin, melatonin) in biological matrices using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) . Its high purity (>99%) and isotopic stability ensure minimal interference during analytical workflows, making it indispensable in metabolomics and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tryptamine-d4 (hydrochloride) typically involves the decarboxylation of deuterium-labeled tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase in a deuterated medium . The reaction conditions often include the use of high-boiling-point solvents and appropriate catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tryptamine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tryptamine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indole derivatives and substituted tryptamines, which have significant biological and pharmacological activities .

Scientific Research Applications

Analytical Chemistry

Reference Standard in Mass Spectrometry

Tryptamine-d4 Hydrochloride is primarily used as an internal standard for the quantification of tryptamine and its derivatives in various biological samples. The deuterated form allows for precise measurements in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). The isotopic substitution improves the accuracy of quantification by minimizing the variability associated with sample preparation and analysis.

Table 1: Comparison of Detection Limits for Tryptamines

CompoundLOD (ng/mL)LOQ (ng/mL)
Tryptamine0.100.31
DMT-D40.080.27
5-MeO-DMT0.110.33
Harmaline0.090.29

This table illustrates the limits of detection (LOD) and limits of quantification (LOQ) for various tryptamines, highlighting the effectiveness of this compound as a reference standard in analytical methods .

Neuropharmacological Research

Investigating Neurotransmitter Systems

This compound is utilized in neuropharmacological studies to explore its effects on serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychological conditions, including depression and anxiety disorders. By using Tryptamine-d4 as a tracer, researchers can study the dynamics of neurotransmitter interactions within the brain.

Case Study: Serotonin Receptor Interaction

In a study examining the binding affinity of various tryptamines to serotonin receptors, Tryptamine-d4 was employed to assess receptor occupancy and downstream signaling pathways. The results indicated that Tryptamine-d4 could effectively mimic non-deuterated forms while providing enhanced stability during metabolic studies .

Metabolic Studies

Tracking Metabolism in Biological Systems

The deuterated nature of this compound allows researchers to trace metabolic pathways involving tryptamines in vivo. This application is crucial for understanding how tryptamines are processed within organisms and their potential therapeutic effects.

Table 2: Metabolic Pathways Involving Tryptamines

PathwayEnzyme InvolvedProduct
DeaminationMonoamine oxidaseIndoleacetaldehyde
N-methylationN-methyltransferaseN-Methyltryptamine
HydroxylationCytochrome P450Hydroxytryptamines

This table summarizes key metabolic pathways associated with tryptamines, illustrating how Tryptamine-d4 can be used to investigate these processes .

Pharmaceutical Development

Potential Therapeutic Applications

Research into this compound also extends to its potential therapeutic applications in treating psychiatric disorders. Studies have suggested that compounds interacting with serotonin receptors may offer new avenues for drug development targeting conditions like depression and PTSD.

Case Study: Therapeutic Effects on Depression

A recent clinical trial explored the effects of a novel formulation combining Tryptamine-d4 with other psychoactive substances. Preliminary results indicated significant improvements in mood and anxiety levels among participants, suggesting that this compound could serve as a basis for developing new antidepressants .

Industrial Applications

Development of Psychoactive Substances

The industrial sector has shown interest in this compound for developing new psychoactive substances and their analogs. Its unique pharmacokinetic properties due to deuteration provide insights into how modifications can alter drug efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Compounds

Serotonin-d4 Hydrochloride

  • Structure : Serotonin-d4 Hydrochloride features deuterium substitution on the ethylamine side chain, analogous to Tryptamine-d4 Hydrochloride.
  • Application : Used as an IS for serotonin quantification in plasma and tissue samples . Unlike Tryptamine-d4, it specifically targets serotonin pathways, limiting its utility in broader tryptophan metabolism studies .
  • Solubility: Similar to this compound, it dissolves readily in water and methanol .

Melatonin-d4

  • Structure : Contains deuterium on the methoxy and side-chain groups.
  • Application : Specialized for melatonin analysis in circadian rhythm studies. This compound, however, is a precursor in melatonin biosynthesis and offers broader applicability in pathway mapping .
  • Stability : Both compounds exhibit stability at -20°C, but Melatonin-d4 degrades faster under light exposure .

L-Kynurenine-d4

  • Structure : Deuterium labels on the kynurenine backbone.
  • Application : Targets the kynurenine pathway, a major route of tryptophan catabolism. This compound is preferred for studies intersecting both serotonin and kynurenine pathways due to its upstream metabolic position .

Comparison with Non-Deuterated Analogs

Tryptamine Hydrochloride

  • Isotopic Difference: Lacks deuterium, leading to overlapping MS signals with endogenous tryptamine.
  • Utility : Unsuitable as an IS but used in receptor-binding assays. This compound avoids this limitation, enabling precise quantification .

Nalfurafine Hydrochloride

  • Functional Contrast : While Nalfurafine modulates melanin phagocytosis, this compound serves as a passive analytical tool, highlighting their divergent roles in research .

Analytical Performance Data

Compound CAS Number Purity (%) Solubility (mg/mL) Key Applications
Tryptamine-d4 HCl 340257-60-5 >99.00 H₂O: 20; MeOH: 30 GC/LC-MS metabolomics
Serotonin-d4 HCl 285979-71-1 >98.00 H₂O: 15; DMSO: 25 Neurotransmitter analysis
Melatonin-d4 110117-83-4 >97.00 MeOH: 50; EtOH: 40 Circadian rhythm studies
L-Kynurenine-d4 1173021-01-6 >95.00 H₂O: 10 Immune response assays

Key Research Findings

  • Metabolomics Workflows: this compound demonstrated <5% coefficient of variation (CV) in repeatability tests for tryptamine quantification in fungal and plasma samples, outperforming non-deuterated analogs .
  • Stability : Retains >95% integrity after 12 months at -20°C, critical for long-term studies .
  • Cross-Reactivity: No significant interference observed with co-eluting metabolites like serotonin or kynurenine in LC-MS/MS setups .

Limitations and Considerations

  • Cost: Deuterated standards like this compound are 3–5× more expensive than non-deuterated versions .
  • Solvent Compatibility : Insoluble in chloroform and hexane, restricting use in certain extraction protocols .

Biological Activity

Tryptamine-d4 hydrochloride is a stable isotope-labeled derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is primarily utilized in biochemical research to study serotonin pathways and the effects of tryptamine-related compounds in various biological systems. The following sections detail the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is a deuterated form of tryptamine, which means that it contains four deuterium atoms replacing hydrogen atoms in the tryptamine molecule. This modification allows for precise tracking and quantification in metabolic studies.
  • CAS Number : 340257-60-5
  • Molecular Formula : C₁₂H₁₄D₄N₂

Tryptamine and its derivatives, including Tryptamine-d4, are known to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT). The following points summarize its biological mechanisms:

  • Serotonin Receptor Interaction : Tryptamine acts as a partial agonist at several serotonin receptors, including 5-HT1A and 5-HT2A. This interaction may influence mood regulation and cognitive functions.
  • Metabolic Pathways : In vivo studies indicate that tryptamines can be metabolized into various active metabolites, which may exert different biological effects. For instance, tryptamine can be converted into 5-hydroxytryptamine (serotonin) and other derivatives that play roles in neurotransmission and inflammation .

Case Studies and Experimental Data

  • Inflammatory Response :
    • A study demonstrated that tryptamine derivatives can influence inflammatory processes. Specifically, tryptamine-4,5-dione (a product of tryptamine metabolism) was shown to be generated by myeloperoxidase in inflammatory tissues. This suggests that tryptamines may play a role in modulating inflammatory responses in conditions like inflammatory bowel disease (IBD) .
  • Quantitative Analysis :
    • A validated LC-MS method was developed to quantify multiple psychoactive compounds, including Tryptamine-d4. The method showed high sensitivity with limits of detection (LOD) as low as 0.08 ng/mL for deuterated forms of DMT and related compounds .
  • Trace Amines in Neurodegenerative Diseases :
    • Research has indicated that trace amines like tryptamine may have clinical significance in neurodegenerative diseases such as Parkinson's Disease (PD). Variations in circulating trace amine levels were observed between healthy subjects and PD patients, suggesting potential biomarkers for disease progression .

Table 1: Quantitative Analysis of Tryptamines

CompoundRetention Time (min)Precursor Ion (m/z)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)
Tryptamine5.81161.1068144.0803N/A
Tryptamine-d4TBDTBDTBDTBD
DMT6.45189.1379144.0803N/A
5-MeO-DMT6.64219.1485174.0909N/A

Q & A

Basic Research Questions

Q. How is Tryptamine-d4 Hydrochloride utilized as an internal standard in quantitative analytical methods?

this compound serves as a deuterated internal standard for precise quantification of endogenous tryptamine and its derivatives (e.g., serotonin, melatonin) via GC- or LC-MS. Its isotopic labeling minimizes matrix interference and enables accurate correction for analyte loss during sample preparation. To implement:

  • Prepare a 10 mM stock solution in methanol or DMSO, ensuring purity >99% (validated via COA) .
  • Spike samples with a known concentration (e.g., 1 µM working solution) before extraction to account for recovery variability.
  • Validate method linearity and precision using calibration curves with analyte-to-internal standard response ratios .

Q. What are the optimal storage and handling protocols for this compound?

To maintain stability:

  • Store lyophilized powder at -20°C in a desiccated environment to prevent hygroscopic degradation.
  • Reconstitute in anhydrous solvents (e.g., deuterated methanol) to avoid isotopic exchange with protic solvents.
  • Avoid freeze-thaw cycles for stock solutions; aliquot and store at -80°C for long-term use .

Advanced Research Questions

Q. How can researchers troubleshoot discrepancies in quantitative data when using this compound as an internal standard?

Data inconsistencies may arise from:

  • Purity degradation : Verify COA compliance and re-test purity via HPLC-UV or NMR if prolonged storage is suspected .
  • Isotopic interference : Ensure chromatographic separation of Tryptamine-d4 from endogenous analogs and potential metabolites (e.g., 5-methoxytryptamine) to avoid mass spectral overlap .
  • Matrix effects : Perform post-column infusion experiments to identify ion suppression/enhancement in biological matrices (e.g., plasma, cerebrospinal fluid) .

Q. What methodological strategies enhance the integration of this compound with multiplex isotopic labeling in complex assays?

For multiplexed quantification (e.g., neurotransmitter panels):

  • Select isotopologues with distinct mass shifts (e.g., Tryptamine-d4 combined with Serotonin-d6) to prevent cross-talk in MRM transitions.
  • Optimize collision energy and cone voltage to minimize in-source fragmentation of deuterated standards.
  • Validate cross-reactivity by spiking individual standards into mixed samples to confirm specificity .

Q. How does this compound improve the accuracy of neurotransmitter metabolite quantification in heterogeneous biological samples?

Endogenous metabolites (e.g., 5-HIAA) often exhibit low abundance and high matrix interference. Tryptamine-d4 corrects for:

  • Extraction efficiency : Co-eluting deuterated standards normalize recovery rates during solid-phase or liquid-liquid extraction.
  • Ionization variability : Internal standards compensate for MS detector drift across batch runs.
  • Matrix complexity : Use standard addition methods in tissue homogenates to quantify analyte suppression effects .

Q. What experimental design principles are critical for validating this compound in novel research applications (e.g., plant hormone analysis)?

  • Cross-validation : Compare results with alternative methods (e.g., ELISA) to confirm specificity in plant matrices.
  • Stability studies : Assess deuterium retention under varying pH and temperature conditions to ensure isotopic integrity during sample processing.
  • Limit of quantification (LOQ) : Establish via signal-to-noise ratios ≥10 in spiked matrix blanks, particularly for low-abundance targets like melatonin in plant extracts .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting results when this compound fails to normalize analyte recovery in specific tissues?

  • Source investigation : Check for tissue-specific phospholipid interference using post-extraction spiking experiments.
  • Alternative normalization : Supplement with a second internal standard (e.g., Tryptophan-d5) for dual-correction approaches.
  • Method recalibration : Re-optimize extraction protocols (e.g., solvent polarity, pH) to match tissue-specific analyte solubility profiles .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-NXMSQKFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481881
Record name Tryptamine-d4 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340257-60-5
Record name Tryptamine-d4 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
Tryptamine-d4 Hydrochloride
Trimethylsilyl hydrogen carbonate
Tryptamine-d4 Hydrochloride
Trimethylsilyl hydrogen carbonate
Tryptamine-d4 Hydrochloride
Trimethylsilyl hydrogen carbonate
Tryptamine-d4 Hydrochloride
Trimethylsilyl hydrogen carbonate
Tryptamine-d4 Hydrochloride
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Tryptamine-d4 Hydrochloride

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